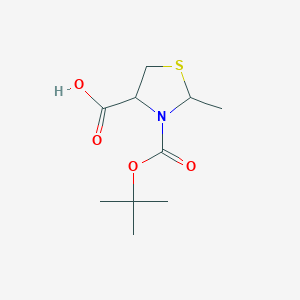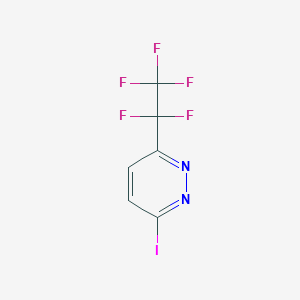
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the nicotinamide core. Common synthetic routes may include:
Fluorination Reactions: Introduction of pentafluoroethyl and trifluoromethylsulfanylmethyl groups using fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfur pentafluoride (SF5CF3).
Amidation Reactions: Formation of the nicotinamide core through the reaction of nicotinic acid or its derivatives with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of advanced materials, coatings, and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Molecular Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog with a wide range of biological activities.
Fluorinated Nicotinamides: Compounds with similar fluorinated groups, offering unique chemical properties.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and reactivity.
Uniqueness
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide stands out due to its unique combination of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12F8N2OS |
|---|---|
Peso molecular |
396.30 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethylsulfanyl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12F8N2OS/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) |
Clave InChI |
KJKRNEOSUNTBHY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)


